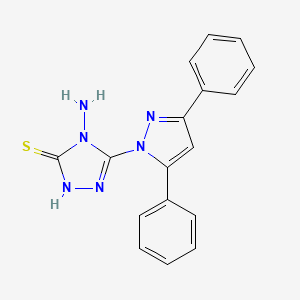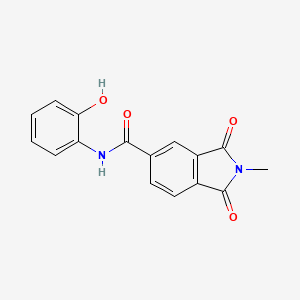
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
説明
“N-(2-hydroxyphenyl)acetamide” is also known as “2’-Hydroxyacetanilide” or “o-Hydroxyacetanilide”. It’s a derivative of salicylic acid and has been reported as a less toxic compound compared to paracetamol or aspirin . It has an anti-platelet aggregating and anti-inflammatory activity .
Synthesis Analysis
A novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer . Another study deals with the synthesis of novel Mannich bases from N’-(2-HYDROXY PHENYL)-N’-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE .Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyphenyl)acetamide” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl)acetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-hydroxyphenyl)acetamide” include a molecular weight of 151.1626 and a CAS Registry Number of 614-80-2 .科学的研究の応用
Phytotoxic Metabolites Synthesis
This compound is involved in the synthesis of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers. These are considered alternative pathways to 2-amidophenol-derived phytotoxic metabolites. The nitration of the compound is assumed to activate it for subsequent reactions, leading to detoxification and elimination by oligo/polymerization .
Antifungal Activity
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has shown potential in producing new antibiotics with potent antifungal activity. This is particularly relevant against strains like Candida albicans, which are known to cause infections in humans .
Gene Expression Modulation
The compound has been found to elicit alterations in the expression profile of several genes in Arabidopsis thaliana. The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04, indicating its role in plant defense mechanisms .
Detoxification Studies
Research has indicated that microorganisms utilize this compound to produce glucoside derivatives as prominent detoxification products. This suggests its importance in understanding microbial detoxification processes .
Chemical Biology Research
The compound’s structure and reactivity make it a subject of interest in chemical biology, particularly in the study of its interactions with biological systems. Its identification and characterization involve advanced techniques like LC/HRMS and MS/MS, as well as 1D- and 2D-NMR .
Secondary Metabolites in Plants
It plays a role in the study of benzoxazinones (BXs), which are important secondary metabolites produced in young tissue of several Poaceae. Understanding its function could lead to advancements in agricultural sciences and crop protection .
作用機序
Target of Action
The primary target of N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide is histone deacetylase (HDAC) enzymes . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .
Mode of Action
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide inhibits HDAC1, which could be related to the translocation of HMGB1 from the nucleus to the cytoplasm . HDAC1 is involved in the deacetylation of HMGB1, a protein that has a role in inflammation and cell differentiation .
Biochemical Pathways
The compound’s interaction with HDAC1 affects the acetylation status of proteins, altering their function and the biochemical pathways they are involved in . For instance, the inhibition of HDAC1 can lead to the translocation of HMGB1, potentially affecting pathways related to inflammation and cell differentiation .
Pharmacokinetics
For instance, N-(2-hydroxyphenyl)-2-propylpentanamide, a valproic acid derivative, has shown acceptable pharmacokinetic properties in Wistar rats . It exhibited a systemic clearance of 2.20 mL/min/kg and an apparent volume of distribution of 0.70 L/kg . The absolute oral bioavailability was 33.8% .
Result of Action
The inhibition of HDAC1 by N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide can lead to increased levels of acetylated proteins, which can affect various cellular processes. For instance, the translocation of HMGB1 from the nucleus to the cytoplasm can trigger cell apoptosis .
Safety and Hazards
特性
IUPAC Name |
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-18-15(21)10-7-6-9(8-11(10)16(18)22)14(20)17-12-4-2-3-5-13(12)19/h2-8,19H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSOMCSYQYMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333476 | |
| Record name | N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
CAS RN |
518022-19-0 | |
| Record name | N-(2-hydroxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)
![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)

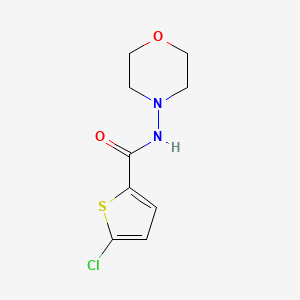
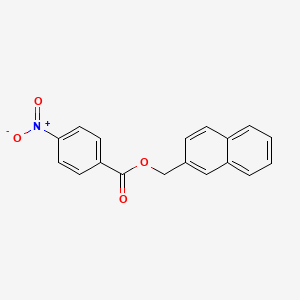

![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
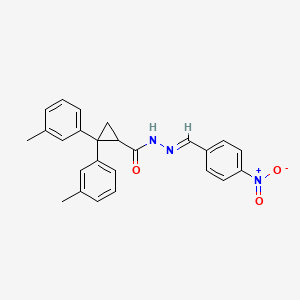
![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)


